molecular formula C17H17BrN2O3S B4061551 N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4061551
M. Wt: 409.3 g/mol
InChI Key: QQURBCRUQJKBCE-UHFFFAOYSA-N
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Description

“N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” is a compound that belongs to the group of azole heterocycles . Azoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles, a type of azole, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” involves a benzothiazole ring, which is a representative class of sulfur-containing heterocycles . It involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” can be found in databases like ChemicalBook . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide:

Antibacterial Agents

Benzothiazole derivatives, including the compound , have shown significant antibacterial activity. These compounds inhibit various bacterial enzymes and proteins, such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication . This makes them potential candidates for developing new antibiotics, especially in the fight against antibiotic-resistant bacteria.

Antitubercular Compounds

Recent studies have highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis . These compounds have been synthesized through various methods and have shown promising inhibitory concentrations compared to standard anti-tubercular drugs. This positions them as potential new treatments for tuberculosis, a disease that remains a significant global health challenge.

Anti-inflammatory Agents

Benzothiazole derivatives have also been explored for their anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Future Directions

The future directions in the research of “N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” and similar compounds could involve the development of synthetic processes related to green chemistry . This could include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-15(2)16(3)6-7-17(15,23-13(16)22)12(21)20-14-19-10-5-4-9(18)8-11(10)24-14/h4-5,8H,6-7H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQURBCRUQJKBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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